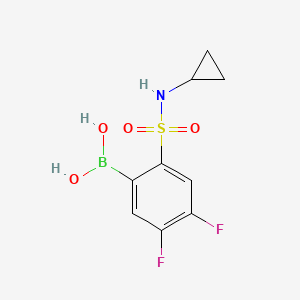

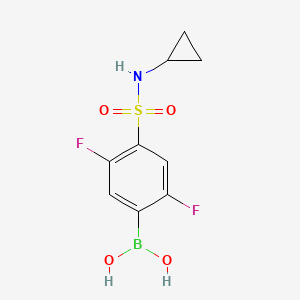

(4-(N-cyclopropylsulfamoyl)-2,5-difluorophenyl)boronic acid

Descripción general

Descripción

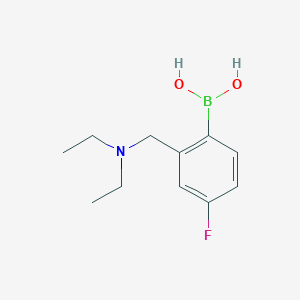

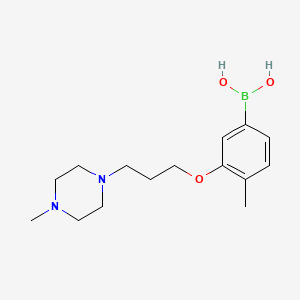

Boronic acids are compounds that contain a boron atom bonded to an oxygen atom and two hydrogens (B(OH)2). They are known for their ability to form stable covalent bonds with sugars, amino acids, and other biological compounds, which makes them useful in the field of medicinal chemistry . The N-cyclopropylsulfamoyl group attached to the phenyl ring could potentially enhance the compound’s ability to interact with biological targets.

Molecular Structure Analysis

The compound contains a phenyl ring, which is a planar, cyclic molecule with delocalized pi electrons. This allows for pi stacking interactions with other aromatic rings. The boronic acid group can form reversible covalent bonds with compounds containing hydroxyl groups .Chemical Reactions Analysis

Boronic acids are known to undergo condensation reactions with compounds containing hydroxyl groups. They can also participate in Suzuki-Miyaura cross-coupling reactions, which are used to form carbon-carbon bonds .Physical And Chemical Properties Analysis

Boronic acids are typically solid at room temperature and are stable under normal conditions. They are capable of forming strong covalent bonds with compounds containing hydroxyl groups .Aplicaciones Científicas De Investigación

Boronic Acid in Organic Chemistry and Catalysis

Boronic acids, including (4-(N-cyclopropylsulfamoyl)-2,5-difluorophenyl)boronic acid, play a crucial role in organic chemistry, particularly in the formation of cis-diarylpalladium complexes, which are essential for the synthesis of unsymmetrical biaryls. These complexes are formed via intermolecular transfer of the fluorophenyl group from boron to palladium, a process crucial for advancing organic synthesis techniques (Osakada, Onodera, & Nishihara, 2005).

Catalytic Activation by Boronic Acids

The catalytic properties of boronic acids are leveraged in various organic reactions, especially for the activation of hydroxy functional groups. This activation enables the transformation of these groups into valuable products under mild conditions, marking boronic acids as versatile catalysts in chemical reactions. The ability of boronic acids to form reversible covalent bonds with hydroxy groups facilitates both electrophilic and nucleophilic modes of activation, thereby broadening the scope of their application in organic synthesis (Hall, 2019).

Boronic Acid-Catalyzed Aza-Michael Additions

(4-(N-cyclopropylsulfamoyl)-2,5-difluorophenyl)boronic acid and similar compounds are instrumental in catalyzing the aza-Michael addition of hydroxamic acid to quinone imine ketals, a reaction that significantly contributes to the creation of densely functionalized cyclohexanes. The high enantioselectivity of this reaction, facilitated by chiral boronic acid catalysts, emphasizes the compound's importance in the field of enantioselective synthesis (Hashimoto, Gálvez, & Maruoka, 2015).

Electrochemical Borylation of Carboxylic Acids

Boronic acids, including the one in focus, are essential intermediates in organic chemistry and play a pivotal role in the synthesis of complex molecules. The electrochemical borylation of carboxylic acids to boronic acids is a breakthrough technique that demonstrates the versatility and broad applicability of boronic acids in synthetic chemistry. This method's simplicity, economic efficiency, and broad substrate scope underscore the importance of boronic acids in modern synthetic methodologies (Barton, Chen, Blackmond, & Baran, 2021).

Sensing and Therapeutic Applications

Boronic acids are increasingly recognized for their utility in sensing and therapeutic applications. The unique interactions of boronic acids with diols and strong Lewis bases contribute to their widespread use in various detection and sensing methods. Additionally, their role in biological labeling, protein manipulation and modification, and therapeutic development highlights the multidimensional utility of boronic acids in scientific research and medical applications (Lacina, Skládal, & James, 2014).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

[4-(cyclopropylsulfamoyl)-2,5-difluorophenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BF2NO4S/c11-7-4-9(8(12)3-6(7)10(14)15)18(16,17)13-5-1-2-5/h3-5,13-15H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVDGPDJRKHZSID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1F)S(=O)(=O)NC2CC2)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BF2NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(N-cyclopropylsulfamoyl)-2,5-difluorophenyl)boronic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

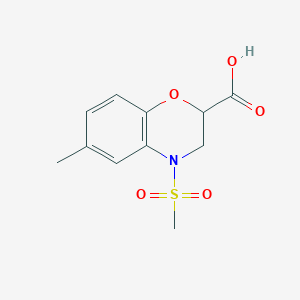

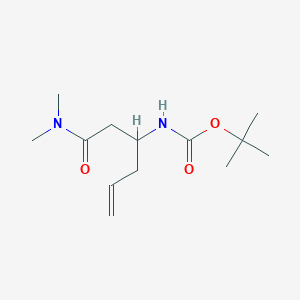

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Boc-(+/-)-4-(4-{[tert-butyl(diphenyl)silyl]oxy}-phenyl)-3-amino-1-buten](/img/structure/B1434184.png)